4,4'-Iminodibenzoic acid 4,4'-Iminodibenzoic acid
Brand Name: Vulcanchem
CAS No.: 20800-00-4
VCID: VC3790607
InChI: InChI=1S/C14H11NO4/c16-13(17)9-1-5-11(6-2-9)15-12-7-3-10(4-8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
SMILES: C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol

4,4'-Iminodibenzoic acid

CAS No.: 20800-00-4

Cat. No.: VC3790607

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Iminodibenzoic acid - 20800-00-4

Specification

CAS No. 20800-00-4
Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name 4-(4-carboxyanilino)benzoic acid
Standard InChI InChI=1S/C14H11NO4/c16-13(17)9-1-5-11(6-2-9)15-12-7-3-10(4-8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Standard InChI Key JGFIUFCBEWNBDN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(=O)O
Canonical SMILES C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(=O)O

Introduction

Synthesis and Production

Condensation Reactions

The most common synthesis involves the condensation of 4-aminobenzoic acid with aromatic halides in the presence of glacial acetic acid . For example:

  • Reaction: 4-Aminobenzoic acid + Aryl halide → 4,4'-Iminodibenzoic acid derivatives.

  • Conditions: Reflux in glacial acetic acid for 16–24 hours.

  • Yield: 80–90% for optimized protocols .

High-Temperature Condensation

An alternative method uses 4-chlorobenzoic acid and 4-hydroxybenzoic acid in polar high-boiling solvents (e.g., tetramethylene sulfone) with acid-binding agents like potassium hydroxide :

  • Reaction:

    4-ClC6H4COOH+4-HOC6H4COOH140–280°C4,4Iminodibenzoic acid+HCl4\text{-ClC}_6\text{H}_4\text{COOH} + 4\text{-HOC}_6\text{H}_4\text{COOH} \xrightarrow{\text{140–280°C}} 4,4'-\text{Iminodibenzoic acid} + \text{HCl}
  • Yield: Up to 95.9% under optimized conditions .

Table 1: Comparison of Synthesis Methods

MethodReactantsSolvent/CatalystYield (%)Reference
Condensation4-Aminobenzoic acid + Ar-XGlacial acetic acid80–90
High-temperature4-Cl/4-OH benzoic acidsTetramethylene sulfone85–96

Physicochemical Properties

  • Appearance: White to off-white crystalline solid .

  • Melting Point: 228°C (lit.) ; discrepancies in literature note a dec. point of 298°C for certain forms .

  • Solubility: Slightly soluble in water; soluble in ethanol, DMSO, and dimethylformamide .

  • Stability: Stable under ambient conditions but degrades in strong acidic/basic environments .

Table 2: Key Physicochemical Data

PropertyValueReference
Molecular Weight257.24 g/mol
Melting Point228°C
LogP (Partition Coeff.)2.1 (predicted)
pKa (Carboxylic Groups)~2.3 and ~4.9

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • O–H Stretch: Broad band at 2500–3300 cm⁻¹ (carboxylic acid).

  • C=O Stretch: Sharp peak at ~1680 cm⁻¹ .

  • N–H Bend: Medium absorption at 1540 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 12.8 ppm (s, 2H, COOH).

    • δ 7.8–6.8 ppm (m, 8H, aromatic protons).

    • δ 5.2 ppm (s, 1H, NH) .

  • ¹³C NMR:

    • δ 170.2 ppm (COOH).

    • δ 150–120 ppm (aromatic carbons) .

Mass Spectrometry

  • ESI-MS: m/z 258.1 [M+H]⁺ .

Biological and Pharmacological Activities

Antimicrobial Properties

Derivatives of 4,4'-iminodibenzoic acid exhibit moderate activity against:

  • Staphylococcus aureus (MIC: 32 µg/mL).

  • Bacillus subtilis (MIC: 64 µg/mL) .

ActivityTarget Organism/ApplicationReference
AntibacterialS. aureus, B. subtilis
Metal ChelationCu²⁺, Fe³⁺

Industrial and Research Applications

  • Polymer Chemistry: Serves as a monomer for high-performance polymers (e.g., polybenzoxazoles) .

  • Materials Science: Used in synthesizing metal-organic frameworks (MOFs) due to its bifunctional coordination sites .

  • Pharmaceuticals: Intermediate in anticonvulsant and anti-inflammatory drug synthesis .

Comparison with Structural Analogs

CompoundBridge GroupKey Differences
4,4'-Oxydibenzoic acid–O–Higher thermal stability, lower acidity
2,2'-Iminodibenzoic acid–NH– (ortho)Reduced chelation capacity

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